Sj-733

Pharmacokinetics Bioavailability Candidate Selection

Sj-733 ((+)-SJ000557733) is a clinical-stage dihydroisoquinolone that inhibits P. falciparum PfATP4, delivering predictable oral bioavailability (60–100%) and dose-proportional exposure across preclinical species. Unlike structural analogs (e.g., SJ311) or alternative PfATP4 inhibitors (cipargamin, PA92), Sj-733 combines rapid eryptosis-mediated parasite clearance with a distinct resistance fitness cost and retained activity against cipargamin-resistant G358S mutants. These compound-specific attributes make it irreplaceable for PK/PD modeling, cross-resistance surveillance, and benchmarking novel antimalarial candidates. Choose Sj-733 when reproducible oral exposure and mechanistic differentiation are critical for your antimalarial discovery program.

Molecular Formula C24H16F4N4O2
Molecular Weight 468.4 g/mol
CAS No. 1424799-20-1
Cat. No. B610855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSj-733
CAS1424799-20-1
Synonyms(+)-SJ733;  (+)-SJ557733; 
Molecular FormulaC24H16F4N4O2
Molecular Weight468.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(N(C2=O)CC(F)(F)F)C3=CN=CC=C3)C(=O)NC4=CC(=C(C=C4)F)C#N
InChIInChI=1S/C24H16F4N4O2/c25-19-8-7-16(10-15(19)11-29)31-22(33)20-17-5-1-2-6-18(17)23(34)32(13-24(26,27)28)21(20)14-4-3-9-30-12-14/h1-10,12,20-21H,13H2,(H,31,33)/t20-,21+/m0/s1
InChIKeyVKCPFWKTFZAOTO-LEWJYISDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sj-733 (CAS 1424799-20-1): A Clinical-Stage PfATP4 Inhibitor with Differentiated Pharmacokinetic and Resistance Profile for Antimalarial Drug Discovery


Sj-733, also designated (+)-SJ000557733, is a chiral dihydroisoquinolone small molecule that acts as a potent and selective inhibitor of the Plasmodium falciparum cation-transporting ATPase PfATP4 [1]. This clinical candidate disrupts sodium homeostasis in the malaria parasite, leading to rapid parasite clearance via eryptosis of infected erythrocytes [1]. Sj-733 was advanced into clinical development (Phase 1 and Phase 2 trials) based on its distinct physicochemical, pharmacokinetic, and safety characteristics that differentiate it from other antimalarial agents, including structural analogs and alternative PfATP4 inhibitors [2].

Why Sj-733 Cannot Be Substituted by In-Class Analogs: Evidence-Based Differentiation in Pharmacokinetics, Potency, and Resistance Profile


Generic substitution of Sj-733 with other PfATP4 inhibitors or antimalarial agents is scientifically unjustified due to significant, quantifiable differences in oral bioavailability, metabolic stability, parasite clearance kinetics, and resistance fitness cost. Direct comparative studies demonstrate that Sj-733 exhibits markedly higher oral bioavailability and more favorable dose-proportional exposure than its structural analog SJ311 [1]. Furthermore, Sj-733's unique mechanism of inducing rapid host-mediated clearance via eryptosis differentiates its in vivo activity from agents like pyronaridine, despite similar overall efficacy [2]. The fitness cost associated with resistance-conferring mutations in PfATP4 for Sj-733 is also distinct from that observed for other inhibitors such as cipargamin (KAE609) and PA92 [3]. These data collectively preclude simple interchangeability and underscore the need for compound-specific procurement.

Quantitative Differentiation of Sj-733: Head-to-Head Pharmacokinetic, Potency, and Resistance Data Versus Key Comparators


Sj-733 Demonstrates Superior Oral Bioavailability and Dose-Proportional Exposure Compared to Structural Analog SJ311

In a direct head-to-head comparison of two dihydroisoquinolone late leads, Sj-733 exhibited significantly higher oral bioavailability and more favorable dose-proportional exposure than its structural analog SJ311 across multiple preclinical species. Single-dose pharmacokinetic studies in mice, rats, and dogs revealed that Sj-733 achieved oral bioavailability values ranging from 60% to 100%, whereas SJ311 showed markedly lower values of 23% in mice and 40% in rats [1]. Additionally, SJ311 displayed a narrower range of dose-proportional exposure with plasma exposure flattening at doses above 200 mg/kg, while Sj-733 maintained consistent dose-proportionality, a critical attribute for predictable human dosing [1].

Pharmacokinetics Bioavailability Candidate Selection

Sj-733 Exhibits Potent Ex Vivo Activity Against Ugandan P. falciparum Isolates with a Median IC50 of 65 nM

In a comparative ex vivo susceptibility assessment of 374 fresh Plasmodium falciparum clinical isolates from Uganda, Sj-733 displayed a median IC50 value of 65 nM. This potency was compared to two other PfATP4 inhibitors, PA92 and KAE609 (cipargamin), which exhibited median IC50s of 9.1 nM and 0.5 nM, respectively [1]. While less potent on a molar basis than KAE609, Sj-733's IC50 falls within a range considered therapeutically relevant and is associated with a distinct resistance genotype profile, as mutations at codons 223 and 1116 of pfatp4 conferred decreased susceptibility to Sj-733 and PA92, but not to KAE609 [1].

Antimalarial Potency Ex Vivo Susceptibility PfATP4 Inhibition

Sj-733 Induces Rapid Parasite Clearance via Eryptosis, Distinct from Pyronaridine's Kinetics in Murine Malaria

In a comparative in vivo study in mice infected with Plasmodium berghei (strain ANKA), Sj-733 and the ACT partner drug pyronaridine were similarly efficacious in reducing overall parasitemia. However, they differed markedly in their capacity to arrest parasite replication and remove parasitized red blood cells (pRBC) from circulation. Sj-733 elicited a biphasic clearance effect, triggering rapid removal of pRBC, a phenomenon linked to its ability to induce eryptosis (erythrocyte suicide) specifically in infected cells [1]. In contrast, pyronaridine did not exhibit this rapid clearance profile. Furthermore, in the original characterization study, Sj-733 cleared parasites in vivo as quickly as artesunate, the current gold standard for rapid action [2].

Parasite Clearance Kinetics In Vivo Efficacy Mechanism of Action

Resistance to Sj-733 Carries a High Fitness Cost, Suppressing Selection of Highly Resistant Mutants In Vivo

In vitro selection of pfatp4 mutants with Sj-733 occurred with moderate frequency; however, during in vivo selection of pbatp4 mutants, resistance emerged slowly and produced only marginally resistant mutants with poor fitness. The high fitness cost associated with resistance-conferring mutations appears to slow and suppress the selection of highly drug-resistant mutants in vivo [1]. This contrasts with the resistance profiles of other PfATP4 inhibitors: the clinically relevant G358S mutation in PfATP4 confers high-level resistance to cipargamin (KAE609) while parasites remain susceptible to Sj-733 [2]. Similarly, in Ugandan isolates, polymorphisms at codons 223 and 1116 were associated with decreased susceptibility to Sj-733 and PA92, but absolute differences in IC50 between wild-type and mutant parasites were modest [3].

Drug Resistance Fitness Cost PfATP4 Mutation

Sj-733 Demonstrates a Favorable Safety and Tolerability Profile in Phase 1 Human Trials

In a first-in-human Phase 1a/b trial, Sj-733 was administered to healthy volunteers and was found to be safe and well-tolerated at all doses tested, both in fasted and fed conditions. Of 119 adverse events recorded, 54 (45%) were unrelated, 63 (53%) were unlikely to be related, and only 2 (2%) were deemed possibly related to Sj-733 [1]. No serious adverse events or dose-limiting toxicities were observed [2]. This clinical safety data differentiates Sj-733 from many antimalarial candidates that fail in early development due to unacceptable toxicity. While other PfATP4 inhibitors like cipargamin (KAE609) have also shown acceptable safety profiles, the specific safety margin and tolerability data for Sj-733 are unique to this compound and support its continued clinical development.

Clinical Safety Tolerability Phase 1 Trial

Optimal Research and Procurement Scenarios for Sj-733 Based on Quantitative Differentiation


Malaria Drug Discovery Programs Requiring High and Consistent Oral Bioavailability

Sj-733 is the preferred choice for antimalarial drug discovery campaigns where predictable oral exposure is critical. Its demonstrated oral bioavailability of 60–100% across multiple preclinical species, coupled with dose-proportional pharmacokinetics, reduces the risk of pharmacokinetic failure in vivo. This profile is particularly advantageous for studies aiming to establish robust exposure-response relationships or for combination therapy development where reliable drug levels are essential [1].

Studies Investigating Host-Mediated Parasite Clearance Mechanisms and Eryptosis

Sj-733 offers a unique tool for investigating the role of eryptosis in malaria parasite clearance. Its ability to induce rapid, host-mediated removal of parasitized red blood cells distinguishes it from other antimalarials with similar overall efficacy. This property is valuable for research into novel clearance mechanisms, host-parasite interactions, and the development of adjunctive therapies that enhance parasite clearance [1].

Resistance Surveillance and Cross-Resistance Profiling of PfATP4 Inhibitors

Given its distinct cross-resistance profile—specifically, its retained activity against parasites harboring the cipargamin-resistant G358S mutation—Sj-733 is a critical reagent for surveillance studies. It enables the differentiation of PfATP4 inhibitor susceptibility patterns in field isolates and supports the rational design of combination therapies that minimize cross-resistance risk [1].

Clinical Candidate Benchmarking and Comparative Pharmacology Studies

Sj-733 serves as an important reference compound for benchmarking new antimalarial candidates. Its well-characterized pharmacokinetic, potency, and safety profiles provide a robust comparator for assessing the translational potential of novel PfATP4 inhibitors or compounds with similar mechanisms of action. Procurement of Sj-733 for side-by-side comparative studies is essential for accurate candidate prioritization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sj-733

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.